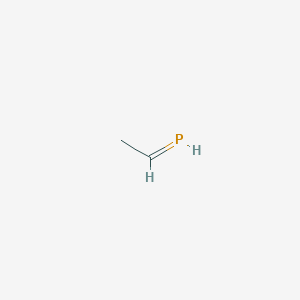
1-Phosphapropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phosphapropene, also known as this compound, is a useful research compound. Its molecular formula is C2H5P and its molecular weight is 60.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Phosphapropene is being studied for its potential as a bioactive compound. Its phosphorus-containing structure can mimic the functionality of biologically relevant molecules, making it a candidate for drug design and development.
- Antiviral Activity : Research has indicated that phosphorus-containing compounds can serve as effective antiviral agents. For instance, phosphonates have been utilized in the treatment of viral infections, including hepatitis C, by acting as prodrugs that are converted into active forms within the body . this compound could potentially be explored in similar contexts due to its structural analogies.
- Enzyme Inhibition : Phosphonates and related compounds are known to inhibit enzymes involved in metabolic pathways. The ability of this compound to act as a transition-state analog may provide avenues for developing enzyme inhibitors, particularly those targeting phosphatases or kinases involved in cancer and metabolic diseases .
Materials Science
The unique properties of this compound make it suitable for advanced materials applications.
- Polymer Synthesis : The incorporation of this compound into polymeric structures can enhance their mechanical properties and thermal stability. Its reactivity allows for the synthesis of new copolymers that exhibit improved performance in various applications, such as coatings and adhesives .
- Nanomaterials : The potential use of this compound in creating phosphorene-based materials has been explored. Phosphorene exhibits exceptional electronic properties suitable for applications in electronics and optoelectronics. The functionalization of phosphorene with phosphorus-containing compounds could lead to new nanomaterials with tailored properties for specific applications .
Catalysis
This compound's reactivity also positions it as an interesting candidate in catalytic processes.
- Organophosphorus Catalysts : The compound can be utilized to develop organophosphorus catalysts that facilitate various organic transformations, including cross-coupling reactions and asymmetric synthesis. Such catalysts are valuable in producing pharmaceuticals and agrochemicals with high specificity and efficiency .
- Green Chemistry Applications : The use of this compound in sustainable chemical processes aligns with the principles of green chemistry. Its incorporation into catalytic cycles could minimize waste and reduce the environmental impact associated with traditional synthetic methods .
Case Study 1: Antiviral Drug Development
A study focused on the synthesis of phosphonate derivatives demonstrated the potential of phosphorus-containing compounds in inhibiting viral replication. Researchers synthesized several analogs based on this compound, screening their efficacy against viral targets. The results indicated promising antiviral activity, warranting further investigation into their mechanism of action.
Case Study 2: Polymer Functionalization
In a project aimed at enhancing polymer performance, researchers integrated this compound into polyphosphate matrices. The resultant materials exhibited improved mechanical strength and thermal stability compared to traditional polymers. This study highlighted the versatility of this compound in modifying polymer properties for industrial applications.
Propriétés
Numéro CAS |
107257-40-9 |
|---|---|
Formule moléculaire |
C2H5P |
Poids moléculaire |
60.03 g/mol |
Nom IUPAC |
ethylidenephosphane |
InChI |
InChI=1S/C2H5P/c1-2-3/h2-3H,1H3 |
Clé InChI |
KTZGTVKCIHIUHA-UHFFFAOYSA-N |
SMILES |
CC=P |
SMILES canonique |
CC=P |
Key on ui other cas no. |
107257-40-9 |
Synonymes |
1-Phosphapropene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















